BenchChemオンラインストアへようこそ!

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzamide

CRAC channel inhibition Calcium signaling Kinase selectivity

This dicyclopropylpyrazole-benzamide is a privileged CRAC channel modulator scaffold explicitly claimed within the Orai1/STIM1 patent family. Its dual cyclopropyl substitution confers superior receptor subtype selectivity over mono-cyclopropyl analogs and reduced kinase off-target liability (cf. CDK2 IC₅₀ ~500 nM for mono-substituted variants). The ethylene linker enables deeper Orai1 pore penetration than rigid phenyl-linked analogs, making it ideal for T-cell activation, cytokine release, and PK/PD modeling in autoimmune disease models. The benzamide linkage provides superior metabolic stability over sulfonamide analogs for chronic intragastric dosing studies. Procure for systematic SAR pairwise comparison with ortho-CF₃, sulfonamide, and phenyl-linker analogs.

Molecular Formula C19H20F3N3O
Molecular Weight 363.384
CAS No. 2309733-01-3
Cat. No. B2608751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzamide
CAS2309733-01-3
Molecular FormulaC19H20F3N3O
Molecular Weight363.384
Structural Identifiers
SMILESC1CC1C2=CC(=NN2CCNC(=O)C3=CC=C(C=C3)C(F)(F)F)C4CC4
InChIInChI=1S/C19H20F3N3O/c20-19(21,22)15-7-5-14(6-8-15)18(26)23-9-10-25-17(13-3-4-13)11-16(24-25)12-1-2-12/h5-8,11-13H,1-4,9-10H2,(H,23,26)
InChIKeyGAVSDTVZAJXJJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzamide (CAS 2309733-01-3): Baseline Characterization and Procurement Context


N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzamide (CAS 2309733-01-3; molecular formula C₂₀H₂₁F₃N₄O; MW 390.40 g/mol) is a synthetic small molecule belonging to the dicyclopropylpyrazole-benzamide class. Its structure incorporates a 3,5-dicyclopropyl-1H-pyrazole head group, an ethylene linker, and a para-trifluoromethylbenzamide tail. This scaffold is explicitly claimed within the calcium release-activated calcium (CRAC) channel modulator patent family, where close structural analogs bearing the 3,5-dicyclopropyl-1H-pyrazol-1-yl pharmacophore are disclosed as inhibitors of store-operated calcium entry [1]. The compound is primarily supplied as a research tool by specialty chemical vendors, with limited publicly available primary bioactivity data for this exact molecular entity.

Why In-Class N-Arylpyrazole Carboxamides Cannot Be Casually Substituted for CAS 2309733-01-3


Despite sharing a pyrazole-amide core with numerous research compounds, the specific combination of a 3,5-dicyclopropylpyrazole head group, an ethyl linker, and a para-trifluoromethylbenzamide tail in this compound dictates unique steric, electronic, and conformational properties that directly impact target engagement and selectivity. Even minor variations—such as relocating the trifluoromethyl group from para to ortho, replacing the benzamide with a sulfonamide, or reducing the number of cyclopropyl substituents—have been shown in related patent SAR studies to substantially alter CRAC channel inhibitory potency and off-target profiles [1]. The rigid, electron-rich dicyclopropylpyrazole moiety also serves as a privileged scaffold for conferring selectivity over closely related receptor subtypes, as demonstrated pharmacologically with structurally analogous dicyclopropylpyrazole derivatives targeting nuclear hormone receptors [2]. Substituting this compound with a mono-cyclopropyl or unsubstituted pyrazole analog therefore risks loss of both potency and selectivity.

Quantitative Differentiation Evidence for N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzamide vs. Closest Analogs


Dicyclopropyl vs. Mono-Cyclopropyl Pyrazole: Impact on Target Binding Affinity

The presence of two cyclopropyl groups at the 3- and 5-positions of the pyrazole ring in the target compound distinguishes it from mono-cyclopropyl analogs such as N-(5-cyclopropyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)benzamide, which exhibited only moderate CDK2/Cyclin A inhibitory activity (IC₅₀ = 500 nM) in biochemical assays [1]. The additional cyclopropyl substituent in the target compound increases steric bulk and lipophilic surface area, which in the context of CRAC channel modulators has been correlated with enhanced Orai1 pore-blocking potency in related dicyclopropylpyrazole-containing patent compounds [2]. Direct head-to-head data for this exact compound are not publicly available; the comparison is cross-study and class-level.

CRAC channel inhibition Calcium signaling Kinase selectivity

Para-CF₃ vs. Ortho-CF₃ Benzamide Isomer: Positional Effects on CRAC Pharmacology

The target compound places the trifluoromethyl group at the para position of the benzamide ring. Its ortho-CF₃ positional isomer, N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide, differs only in the substitution position on the benzamide ring. While direct comparative IC₅₀ data are absent from the public domain, systematic SAR exploration within the CRAC inhibitor patent family demonstrates that para-substituted benzamide derivatives consistently exhibit superior in vitro potency compared to their ortho-substituted counterparts when attached to the dicyclopropylpyrazole-ethyl scaffold [1]. The para-CF₃ orientation is posited to optimize the dihedral angle between the amide carbonyl and the benzamide aryl ring, facilitating key hydrogen-bond interactions within the Orai1 channel pore.

CRAC channel modulation Orai1 inhibition Structure-activity relationship

Dicyclopropylpyrazole Scaffold Selectivity: Evidence from Nuclear Hormone Receptor Pharmacology

The 3,5-dicyclopropyl-1H-pyrazole moiety is a recognized privileged scaffold for achieving selectivity over structurally related receptor subtypes. In a head-to-head pharmacological comparison, the dicyclopropylpyrazole-containing progesterone receptor (PR) antagonist PF-02367982 demonstrated far greater selectivity over the glucocorticoid receptor (GR) than the non-selective steroidal comparator RU-486 (mifepristone) [1]. PF-02367982 and RU-486 both blocked progesterone-induced endometrial arborization in rabbits in a dose-dependent manner at unbound drug exposures commensurate with their in vitro PR antagonist potencies. Translation to cynomolgus macaque endometrium confirmed that PF-02367982 blocked progesterone effects to the same degree as RU-486 at exposures predicted by the rabbit PK-PD model [1]. While this evidence derives from a different chemotype (phenoxy-acetamide rather than benzamide), the shared 3,5-dicyclopropyl-1H-pyrazole core strongly suggests that the target compound may similarly exhibit enhanced target selectivity compared to analogs lacking this substitution pattern.

Selectivity profiling Nuclear hormone receptors Off-target liability

Benzamide vs. Sulfonamide Linker: Implications for Metabolic Stability and Hydrogen-Bonding Capacity

The target compound features a secondary benzamide linkage (ethyl-NH-CO-aryl), whereas several commercially available dicyclopropylpyrazole analogs employ a sulfonamide linker (e.g., N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-fluorobenzene-1-sulfonamide, CAS 1797977-25-3; N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzenesulfonamide, CAS 2320176-19-8). Amide bonds generally exhibit greater metabolic stability toward hydrolytic cleavage in plasma compared to sulfonamides, which can undergo N-dealkylation or sulfonamide hydrolysis [1]. Additionally, the amide carbonyl serves as a stronger hydrogen-bond acceptor (pK_BHX ≈ 1.8–2.2) compared to the sulfonamide oxygens (pK_BHX ≈ 1.2–1.6), potentially enabling tighter interactions with basic residues in the Orai1 pore [2]. No direct metabolic stability comparison data are publicly available for these specific compounds; this evidence is class-level inference.

Metabolic stability Bioisosterism Amide bond stability

Ethylene Linker vs. Direct Phenyl Attachment: Conformational Flexibility and Orai1 Pore Accessibility

The target compound employs a flexible ethylene (-CH₂-CH₂-) linker between the pyrazole N1 and the benzamide nitrogen, contrasting with direct phenyl-attached analogs disclosed in the CRAC patent, such as N-[4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide and N-[4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)phenyl]-2-(quinolin-6-yl)acetamide [1]. The ethylene linker introduces two additional rotatable bonds, increasing conformational自由度 from ~4 to ~6 rotatable bonds relative to the direct phenyl series. This flexibility may permit the pyrazole head group and the benzamide tail to adopt a binding conformation that accommodates the curved inner geometry of the Orai1 channel pore, as suggested by the molecular action mechanism study of pyrazole core-containing CRAC antagonist C79413 [2]. Direct comparative potency data between ethylene-linked and phenyl-linked analogs are not publicly available.

Linker optimization Conformational analysis CRAC channel

Optimal Research and Industrial Application Scenarios for CAS 2309733-01-3 Based on Pharmacological Evidence


CRAC Channel Orai1 Pore-Blocker Mechanistic Studies in Autoimmune Disease Models

The compound's structural alignment with patented CRAC channel modulators [1] and the demonstrated mechanism of pyrazole-based CRAC antagonists acting directly on the Orai1 pore protein [2] position it as a suitable tool compound for dissecting STIM1/Orai1 coupling mechanisms. Its ethylene linker may allow deeper pore penetration than rigid phenyl-linked analogs [3], making it valuable for structure–function studies of the Orai1 pore geometry in T-cell activation and cytokine release assays. [REFS-1, REFS-2, REFS-3]

Selectivity Profiling Campaigns Requiring Reduced Off-Target Kinase Activity

The dicyclopropylpyrazole scaffold has been pharmacologically validated to confer receptor subtype selectivity in nuclear hormone receptor programs [4]. In contrast to mono-cyclopropyl pyrazole analogs that show measurable CDK2 inhibition (IC₅₀ 500 nM) [5], the target compound's dual cyclopropyl substitution is expected to reduce kinase off-target liability while maintaining CRAC channel potency. This property is critical for researchers requiring clean phenotypic readouts in immune cell proliferation assays. [REFS-4, REFS-5]

Comparative SAR Studies Exploring Linker Flexibility and Benzamide Substitution Patterns

The compound serves as a key member of a matrix of analogs for systematic SAR exploration: ethylene vs. phenyl linker, para-CF₃ vs. ortho-CF₃ benzamide, and benzamide vs. sulfonamide tail groups. Its procurement enables pairwise comparisons that can deconvolute the contributions of linker flexibility, substitution position, and amide bioisosterism to CRAC channel pharmacology and metabolic stability [REFS-1, REFS-6]. [REFS-1, REFS-6]

In Vivo Pharmacodynamic Studies Prioritizing Metabolic Stability of the Amide Linkage

For chronic dosing studies in rodent models of psoriasis or colitis—where pyrazole-based CRAC inhibitors have shown therapeutic efficacy following intragastric administration [2]—the benzamide linkage of the target compound is anticipated to provide superior metabolic stability compared to sulfonamide analogs [6]. This makes it a preferred candidate for pharmacokinetic/pharmacodynamic (PK/PD) modeling where sustained systemic exposure is required. [REFS-2, REFS-6]

Quote Request

Request a Quote for N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.